molecular formula C10H16Cl2O2 B14468298 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one CAS No. 65646-08-4

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one

Katalognummer: B14468298
CAS-Nummer: 65646-08-4
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: RZLTWKCCYPYRSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, hydroxy, and ketone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one typically involves multiple steps. One common method involves the chlorination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one: This compound is unique due to its specific functional groups and structure.

    2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-2-one: A similar compound with a different position of the ketone group.

    2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-3-one: Another similar compound with a different position of the ketone group.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

65646-08-4

Molekularformel

C10H16Cl2O2

Molekulargewicht

239.14 g/mol

IUPAC-Name

2-chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one

InChI

InChI=1S/C10H16Cl2O2/c1-9(2,12)6-4-7(13)8(11)10(3,14)5-6/h6,8,14H,4-5H2,1-3H3

InChI-Schlüssel

RZLTWKCCYPYRSN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(=O)C1Cl)C(C)(C)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.